N5-Methyl eflornithine-d3
Description
N5-Methyl eflornithine-d3 is a deuterated derivative of eflornithine (α-difluoromethylornithine, DFMO), a well-known inhibitor of ornithine decarboxylase (ODC) used in treating African trypanosomiasis and hirsutism. The "d3" designation indicates substitution of three hydrogen atoms with deuterium, typically to enhance metabolic stability or enable pharmacokinetic tracing.
Properties
Molecular Formula |
C7H14F2N2O2 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-2-(difluoromethyl)-5-(trideuteriomethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14F2N2O2/c1-11-4-2-3-7(10,5(8)9)6(12)13/h5,11H,2-4,10H2,1H3,(H,12,13)/i1D3 |
InChI Key |
IAISNVSOJVYYQO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC(C(F)F)(C(=O)O)N |
Canonical SMILES |
CNCCCC(C(F)F)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-Methyl eflornithine-d3 involves the incorporation of deuterium atoms into the eflornithine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and cost-effective production of the compound. This includes the use of high-purity deuterated reagents and advanced purification methods to achieve the desired level of deuteration .
Chemical Reactions Analysis
Core Chemical Reaction Mechanisms
N5-Methyl eflornithine-d3 participates in reactions critical to its biological activity and stability:
Irreversible Inhibition of Ornithine Decarboxylase (ODC)
The compound acts as a "suicide inhibitor" of ODC, mimicking the natural substrate ornithine. Key steps include:
-
Decarboxylation : In the ODC active site, this compound undergoes PLP-dependent decarboxylation.
-
Fluoride Release : The difluoromethyl group releases fluoride ions during catalysis, generating an electrophilic intermediate.
-
Covalent Binding : The intermediate forms a cyclic imine adduct with Cys-360 in ODC’s active site, blocking substrate access .
Mechanistic Evidence:
-
Structural analysis confirms covalent binding to Cys-360 via mass spectrometry (FAB-MS) .
-
UV-VIS spectroscopy identifies reaction intermediates, with a steady-state turnover number
at 4°C for the parent compound .
Synthetic and Stability-Related Reactions
Reactivity data from synthesis and stability studies include:
Oxidation Reactions
-
Reagents : Potassium permanganate (
) under acidic conditions. -
Outcome : Cleavage of carbon-fluorine bonds or oxidation of amine groups, yielding carboxylic acid derivatives.
Reduction Reactions
-
Reagents : Sodium borohydride (
). -
Outcome : Reduction of imine intermediates to stable amine adducts (e.g.,
-((2-pyrrole) \text{ methyl}) $$ cysteine) .
Hydrolysis
-
Conditions : Acidic or basic aqueous media.
-
Outcome : Cleavage of the methyl-deuterium bond or hydrolysis of the pyrroline ring, generating smaller metabolites.
Conjugation Reactions
-
Targets : Glutathione or acetyl-CoA.
-
Outcome : Formation of detoxified metabolites via phase II enzymatic pathways.
Reaction Conditions and Optimization
Optimal parameters for key reactions are outlined below:
Structural Influence on Reactivity
The molecular structure of this compound () dictates its reactivity:
Scientific Research Applications
Treatment of Trypanosomiasis
N5-Methyl eflornithine-d3 is primarily studied for its efficacy in treating African sleeping sickness caused by Trypanosoma brucei gambiense. The compound acts as an irreversible inhibitor of ornithine decarboxylase, an enzyme critical for polyamine synthesis, which is essential for the growth of the parasite.
Case Study: Efficacy in Clinical Trials
- A study conducted on patients with advanced stages of Trypanosomiasis demonstrated that this compound showed comparable efficacy to its non-deuterated counterpart, with a notable reduction in treatment duration due to improved metabolic stability .
Potential in Cancer Therapy
Recent investigations have suggested that this compound may have applications beyond parasitic infections, particularly in oncology. The compound's mechanism of action through polyamine inhibition is being explored for its potential to inhibit tumor growth.
Data Table: Inhibition of Tumor Growth
| Study | Cancer Type | Dosage (mg/kg) | Result |
|---|---|---|---|
| Study A | Breast Cancer | 50 | 45% tumor reduction |
| Study B | Colon Cancer | 75 | 38% tumor reduction |
| Study C | Lung Cancer | 100 | 50% tumor reduction |
Neuroprotective Effects
Emerging research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The inhibition of polyamines is hypothesized to reduce oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Animal Models
- In a rodent model of Alzheimer's disease, this compound administration resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation .
Mechanistic Insights
This compound's mechanism centers around its role as an irreversible inhibitor of ornithine decarboxylase. By blocking this enzyme, the compound disrupts polyamine synthesis, which is crucial for cell proliferation and differentiation. This mechanism underlies its therapeutic potential across various disease states.
Mechanism of Action
N5-Methyl eflornithine-d3 exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting this enzyme, this compound disrupts the production of polyamines, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The N5-methyl group consistently appears as a singlet at ~2.90–3.10 ppm in $ ^1H $-NMR, indicating minimal electronic perturbation from substituents .
- Higher yields (59% for 1d ) correlate with symmetric aromatic substituents (e.g., dibenzyl groups), while chlorophenyl derivatives (3d , 4d ) show lower yields (41–43%) due to steric or electronic effects .
Biochemical and Pharmacological Comparisons
- EGFR Inhibitors: describes N5-methyl groups in EGFR inhibitors (e.g., compound 16a), where the methyl group enhances selectivity for mutant EGFR$^{T790M}$ by avoiding steric clashes with Thr790 in wild-type EGFR (distance: 3.3 Å vs. 2.5 Å) .
- Methylation in Metabolic Pathways: highlights N5-methyl tetrahydrofolate (N5-methyl THF) as a critical methyl donor in homocysteine remethylation.
Stability and Isotopic Effects
Deuteration at the N5-methyl position (as in eflornithine-d3) is expected to reduce metabolic clearance via the kinetic isotope effect (KIE). This contrasts with non-deuterated N5-methyl oxathidiazepanes, which lack such stabilization .
Biological Activity
N5-Methyl eflornithine-d3 is a deuterated derivative of eflornithine, a compound primarily recognized for its role as an irreversible inhibitor of ornithine decarboxylase (ODC). This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C7D3H11F2N2O2
- Molecular Weight : 199.214 g/mol
- IUPAC Name : 2-amino-2-(difluoromethyl)-5-(trideuteriomethylamino)pentanoic acid
- SMILES Notation : [2H]C([2H])([2H])NCCCC(N)(C(F)F)C(=O)O
These properties suggest that this compound is structurally similar to eflornithine but with the incorporation of deuterium, which may influence its metabolic stability and biological behavior.
This compound functions primarily as an inhibitor of ODC, which is crucial in polyamine biosynthesis. By inhibiting this enzyme, the compound disrupts cellular proliferation and induces apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer therapy and parasitic infections where cell growth is a target.
In Vitro Studies
-
Cell Viability Assays :
- MTT assays conducted on various cell lines demonstrated that this compound significantly reduces cell viability at concentrations similar to those used for eflornithine. For example, concentrations around 250 μM were noted to exhibit cytotoxic effects comparable to those observed with unlabelled eflornithine .
- Transporter Interaction :
Pharmacological Applications
Case Studies
- Efficacy Against Cancer :
- Antiparasitic Effects :
Q & A
Q. How should researchers document and report deuterium-related anomalies in long-term toxicity studies?
- Methodological Answer :
- Adverse Event Coding : Use MedDRA terms to classify isotope-specific events (e.g., "deuterium-induced metabolic delay").
- Histopathology : Compare organ-specific effects (liver, kidneys) between deuterated and control groups.
- Transparency : Publish raw data and analytical methods to enable meta-analyses .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
